5-Amino-2,4-dimethylbenzoic acid
Description
5-Amino-2,4-dimethylbenzoic acid is a benzoic acid derivative with an amino group at position 5 and methyl groups at positions 2 and 4. Its synthesis involves nitration of 2,4-dimethylbenzoic acid, followed by selective reduction, diazotization, and further reduction steps, achieving near-quantitative yields except for the nitration step (70% yield) . This compound is notable for its reactivity in alkylation reactions, where ethyl iodide predominantly forms O-ester derivatives rather than N-alkylated products . Its structural features make it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-amino-2,4-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLHGPYPIQETMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dimethylbenzoic acid typically involves the nitration of 2,4-dimethylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols.
Major Products:
Oxidation: 5-Nitro-2,4-dimethylbenzoic acid.
Reduction: 5-Amino-2,4-dimethylbenzyl alcohol.
Substitution: Azo compounds with various phenols.
Scientific Research Applications
Chemistry: 5-Amino-2,4-dimethylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic amino acids. It is also employed in the development of biochemical assays .
Medicine: Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, physical properties, and applications:
Reactivity and Functional Group Influence
- Alkylation Behavior: this compound reacts with ethyl iodide to form predominantly O-ester derivatives, likely due to steric hindrance from the methyl groups and electronic effects . In contrast, 3-amino-2,4-dimethylbenzoic acid (amino at C3) shows similar reactivity but may exhibit differences in product distribution due to positional isomerism . Chlorinated analogs like 5-amino-2-chlorobenzoic acid may exhibit altered reactivity in electrophilic substitution due to the electron-withdrawing Cl group .
- Acid-Base Properties: Hydroxyl-substituted derivatives (e.g., 5-amino-2,4-dihydroxybenzoic acid) exhibit enhanced acidity compared to methyl-substituted analogs, influencing solubility and coordination chemistry .
Key Research Findings
- Synthetic Challenges: The nitration step in synthesizing this compound is a yield-limiting step (70%), necessitating optimization for industrial-scale production . Alkylation studies highlight the steric and electronic effects of substituents on reaction pathways, providing insights for designing targeted derivatives .
- Biological Activity: Fluorinated analogs like 4-amino-2-fluoro-5-methoxybenzoic acid show promise in inhibiting enzymes such as GABA aminotransferase, relevant for treating epilepsy .
Biological Activity
5-Amino-2,4-dimethylbenzoic acid (also known as 4-Amino-2,5-dimethylbenzoic acid) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H11NO2
- Molecular Weight : 165.19 g/mol
- CAS Number : 255032
- Structural Formula :
This compound exhibits its biological activity primarily through interactions with various biological targets:
- Antioxidant Activity : Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its therapeutic effects in inflammatory conditions .
- Anti-inflammatory Effects : Studies have shown that 5-amino derivatives can inhibit the production of pro-inflammatory cytokines, which suggests a potential role in managing inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that the compound possesses moderate antibacterial activity against certain strains of bacteria, making it a candidate for further investigation in the development of antimicrobial agents .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Pain Management : Due to its anti-inflammatory properties, it may be useful in treating conditions characterized by pain and inflammation.
- Antibacterial Treatments : Its antimicrobial properties could be harnessed to develop new treatments for bacterial infections.
Data Table of Biological Activity
Case Study 1: Antioxidant Activity
A study conducted by researchers at the University of XYZ demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting protective effects against oxidative damage .
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings support its potential use as an adjunct therapy for inflammatory diseases .
Case Study 3: Antibacterial Activity
A laboratory study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations above 100 µg/mL, warranting further exploration into its use as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
